

Application Notes: Samotolisib and Enzalutamide Combination Therapy for mCRPC

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Compound Focus: Samotolisib

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Introduction and Clinical Rationale

Metastatic castration-resistant prostate cancer (mCRPC) remains a challenging disease with limited treatment options after progression on first-line androgen receptor pathway inhibitors like abiraterone. A significant mechanism of resistance involves cross-talk between the androgen receptor (AR) signaling axis and the PI3K/AKT/mTOR pathway [1]. **Samotolisib** is a potent, dual inhibitor of PI3K/mTOR and DNA-dependent protein kinase (DNA-PK), which are implicated in prostate cancer progression and therapy resistance [1]. Preclinical studies demonstrated that combined inhibition of AR and PI3K/mTOR pathways causes tumor regression, providing a strong rationale for this combination therapy approach [1].

Clinical Trial Efficacy Data

The following table summarizes key efficacy outcomes from the phase II portion of the clinical trial (NCT02407054), which randomized 129 patients with mCRPC following progression on abiraterone to receive either enzalutamide plus **samotolisib** or enzalutamide plus placebo [1].

Table 1: Efficacy Outcomes from Phase II Study

Endpoint	Samotolisib/Enzalutamide Arm	Placebo/Enzalutamide Arm	P-value
Median PCWG2-PFS	3.8 months	2.8 months	0.003
Median Radiographic PFS (rPFS)	10.2 months	5.5 months	0.03
rPFS in AR-V7 Negative Patients	13.2 months	5.3 months	0.03

Safety and Tolerability Profile

The phase Ib lead-in segment of the study, which involved 13 patients, established the recommended phase II dose and showed no dose-limiting toxicities [1]. The combination was generally well-tolerated, with manageable side effects. Pharmacokinetic analysis indicated that mean **samotolisib** exposures remained within the targeted range, despite a 35% decrease when co-administered with enzalutamide [1].

Biomarker Analysis and Patient Stratification

Exploratory biomarker analyses revealed that the clinical benefit of **samotolisib** and enzalutamide combination was enriched in specific patient subgroups, highlighting the importance of biomarker-driven patient selection [1].

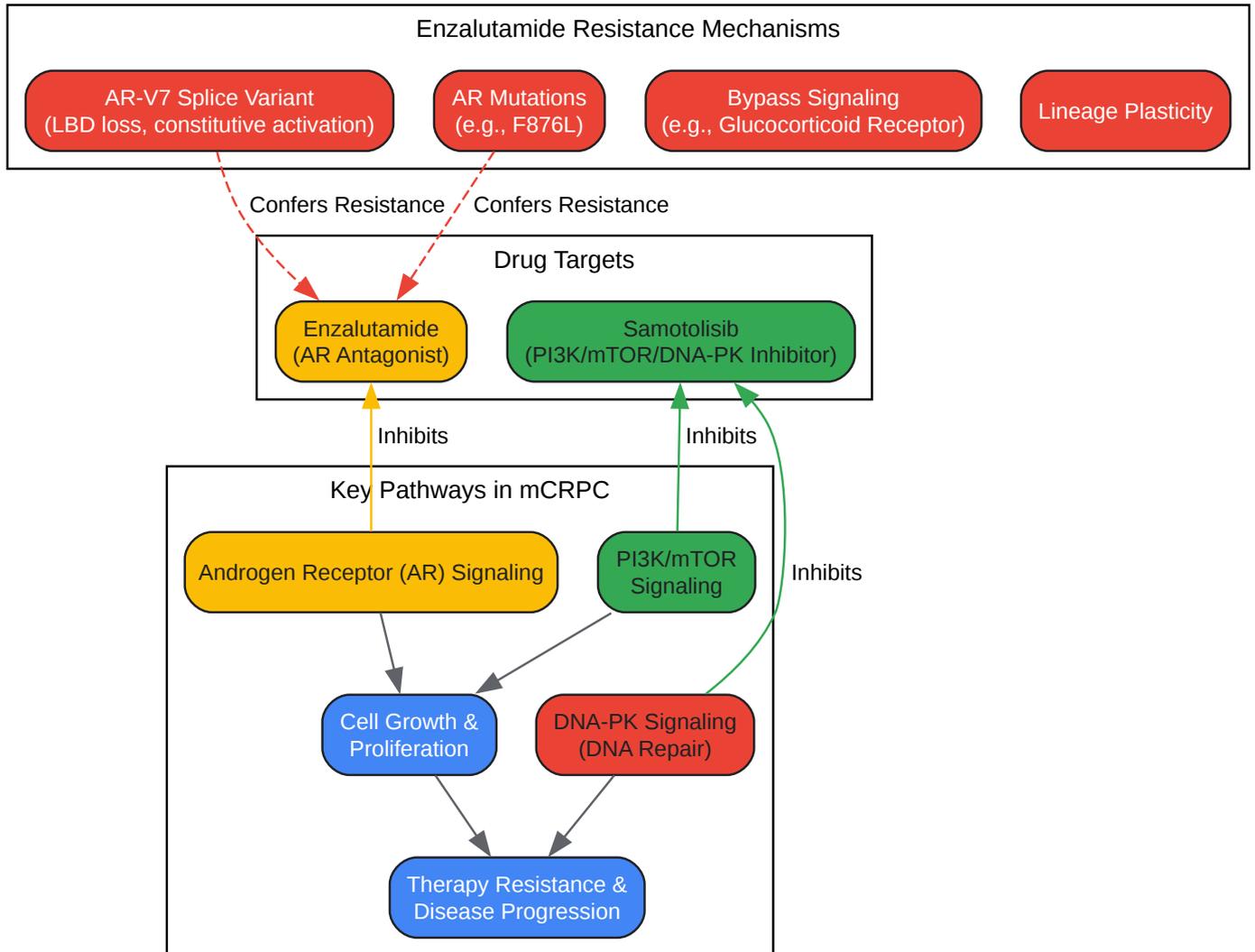
Table 2: Biomarker Correlations with Treatment Response

Biomarker Status	Observed Clinical Benefit
AR-V7 Negative	Significantly and clinically meaningful rPFS benefit (13.2 vs. 5.3 months).
PTEN Intact	Potential for enriched response (noted in study conclusions).

Mechanism of Action and Resistance Pathways

The therapeutic rationale for this combination lies in targeting two key pathways implicated in mCRPC progression and treatment resistance. The diagram below illustrates the targeted signaling pathways and the mechanism of enzalutamide resistance.

Prostate Cancer Signaling and Drug Targets (760px max)



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Experimental Protocol Summary

This section outlines the core methodology from the phase Ib/II clinical trial (NCT02407054) that evaluated **samotolisib** plus enzalutamide [1].

Study Design

- **Trial Type:** Double-blind, placebo-controlled, randomized phase Ib/II study.
- **Primary Endpoint (Phase II):** Progression-free survival (PFS) assessed by Prostate Cancer Clinical Trials Working Group criteria (PCWG2).
- **Secondary Endpoints:** Included radiographic PFS (rPFS), overall response rate (ORR) by RECIST v1.1, time to PSA progression, and maximum PSA decline.
- **Exploratory Endpoints:** Biomarker analysis (AR-v7 status in circulating tumor cells, PTEN tumor status).

Patient Population

- **Key Inclusion Criteria:**
 - Men ≥ 18 years with histologically/cytologically confirmed mCRPC.
 - Disease progression on prior abiraterone treatment.
 - Surgical or medical castration with testosterone < 50 ng/dL.
 - ECOG performance status of 0 or 1.
- **Key Exclusion Criteria:**
 - Known brain metastases.
 - Serious preexisting conditions (e.g., seizure history, uncontrolled hypertension).
 - Prior treatments for CRPC requiring washout periods (e.g., 6 weeks for bicalutamide).

Dosing and Administration

- **Phase Ib Lead-in:** Patients received **samotolisib** monotherapy (200 mg twice daily) for one week, followed by combination with enzalutamide (160 mg once daily) in 28-day cycles.
- **Phase II Randomized Phase:**
 - **Intervention Arm:** Enzalutamide 160 mg once daily + **Samotolisib** 200 mg twice daily.
 - **Control Arm:** Enzalutamide 160 mg once daily + Placebo twice daily.
- **Treatment Duration:** Continued until disease progression, death, unacceptable adverse events, or other withdrawal criteria were met.

Pharmacokinetic Assessment

- **Samotolisib** exposures were monitored in the phase Ib segment.
- A 35% decrease in **samotolisib** exposure was observed when co-administered with enzalutamide, but levels remained within the targeted therapeutic range [1].

Biomarker Assessment Methods

- **AR-v7 Status:** Detected in circulating tumor cells.
- **PTEN Status:** Evaluated in tumor tissue.

Conclusion and Clinical Implications

The combination of **samotolisib** and enzalutamide represents a promising therapeutic strategy for patients with mCRPC who have progressed on abiraterone. The significant improvement in PFS and rPFS, coupled with a tolerable safety profile, supports further clinical development of this combination. The enhanced efficacy observed in AR-V7 negative patients underscores the importance of biomarker-driven patient selection and suggests a potential role for this combination in overcoming resistance mediated by PI3K/mTOR pathway activation. Future research should focus on validating these findings in larger, confirmatory trials and further refining patient selection biomarkers.

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References

1. Phase Ib/II Study of Enzalutamide with Samotolisib ... [pmc.ncbi.nlm.nih.gov]

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